molecular formula C14H14F3N3O4 B1418097 ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate CAS No. 478042-73-8

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

Cat. No.: B1418097
CAS No.: 478042-73-8
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Chemical Reactions Analysis

Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate lies in its specific hydrazono and carbamate functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl N-[3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGTWJQRGYOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
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ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
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ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Reactant of Route 4
ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Reactant of Route 5
ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Reactant of Route 6
ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

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